molecular formula C18H28O2 B12407854 ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

Cat. No.: B12407854
M. Wt: 276.4 g/mol
InChI Key: SLXBQEDLVODPNT-QNEBEIHSSA-N
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Description

6,9,12,15-Hexadecatetraenoic acid-ethyl ester is a polyunsaturated fatty acid ester. It is known for its potential health benefits, particularly in reducing plasma triglyceride levels. This compound is an orally active n-1 polyunsaturated fatty acid and has been studied for its effects on lipid content and fatty acid composition in the blood and organs of mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,9,12,15-Hexadecatetraenoic acid-ethyl ester can be synthesized from fish oil, which is rich in polyunsaturated fatty acids. The process involves transesterification of fish oil to produce fatty acid methyl esters, followed by high-speed counter-current chromatography (HSCCC) to isolate the desired ester . The reaction conditions typically involve the use of ethanol as a solvent and a catalyst such as sodium methoxide to facilitate the transesterification process.

Industrial Production Methods

Industrial production of 6,9,12,15-Hexadecatetraenoic acid-ethyl ester involves large-scale extraction and purification from fish oil. The process includes transesterification, followed by chromatographic separation to isolate the ester. The purified ester is then subjected to quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

6,9,12,15-Hexadecatetraenoic acid-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

6,9,12,15-Hexadecatetraenoic acid-ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9,12,15-Hexadecatetraenoic acid-ethyl ester involves its incorporation into lipid metabolism pathways. It is believed to reduce plasma triglyceride levels by modulating the activity of enzymes involved in lipid synthesis and breakdown. The compound may also influence the expression of genes related to lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9,12,15-Hexadecatetraenoic acid-ethyl ester is unique due to its specific structure and the presence of a double bond at the terminal carbon. This structural feature may contribute to its distinct biological activities and potential health benefits .

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

InChI

InChI=1S/C18H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3,6-7,9-10,12-13H,1,4-5,8,11,14-17H2,2H3/b7-6-,10-9-,13-12-

InChI Key

SLXBQEDLVODPNT-QNEBEIHSSA-N

Isomeric SMILES

CCOC(=O)CCCC/C=C\C/C=C\C/C=C\CC=C

Canonical SMILES

CCOC(=O)CCCCC=CCC=CCC=CCC=C

Origin of Product

United States

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